molecular formula C10H9BrINO B8163081 3-Bromo-N-cyclopropyl-5-iodobenzamide

3-Bromo-N-cyclopropyl-5-iodobenzamide

Cat. No.: B8163081
M. Wt: 365.99 g/mol
InChI Key: HXTWVUUDGVWLGX-UHFFFAOYSA-N
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Description

3-Bromo-N-cyclopropyl-5-iodobenzamide is a chemical compound with the molecular formula C10H9BrINO It is characterized by the presence of bromine, iodine, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclopropyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the use of 3-Bromo-5-iodobenzoic acid as a starting material. This compound can be synthesized through a regioselective Heck cross-coupling reaction . The cyclopropyl group is then introduced via a cyclopropanation reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-cyclopropyl-5-iodobenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-N-cyclopropyl-5-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-N-cyclopropyl-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the cyclopropyl group, contribute to its reactivity and binding affinity. These interactions can modulate biological processes, making the compound useful in various research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropyl group

Properties

IUPAC Name

3-bromo-N-cyclopropyl-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTWVUUDGVWLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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